1-(2-Fluorophenyl)propane-2-sulfonamide
Description
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(2-fluorophenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-7(14(11,12)13)6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3,(H2,11,12,13) |
InChI Key |
YQEBUXQQSHQIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 2-Fluoroaniline
- Reactants : 2-fluoroaniline (or substituted aniline bearing the 2-fluorophenyl group) and a sulfonyl chloride (e.g., methanesulfonyl chloride).
- Catalysts : Catalytic amounts of amides (e.g., 1-methyl-2-pyrrolidinone), high boiling tertiary amines (e.g., N,N-dimethylformamide), or other amides such as 1,1,3,3-tetramethylurea, N,N-dimethylacetamide, hexamethylphosphoramide, isoquinoline, or triazolones.
- Solvents : Aromatic solvents such as toluene, xylene, or diethylbenzene are preferred. The reaction can also be conducted neat or in the presence of N,N-dimethylformamide (DMF).
- Reaction Conditions : Elevated temperatures ranging from 110 °C to 160 °C, preferably 120 °C to 150 °C, for 3 to 7 hours.
- Molar Ratios : Sulfonating agent to aniline ratios from 1.3 to 4 equivalents; catalyst amounts from 0.001 to 0.06 equivalents relative to aniline.
This method avoids the use of acid scavengers such as triethylamine or pyridine, which are traditionally used to neutralize hydrochloric acid formed during the reaction but add complexity and cost due to recovery and disposal requirements.
Catalytic Process Using N,N-Dimethylformamide (DMF)
- The reaction mixture includes 2-fluoroaniline, methanesulfonyl chloride, catalytic DMF, and a suitable solvent (commonly toluene).
- The reaction is heated at approximately 125 °C to 150 °C for 4 to 7 hours.
- After completion, the mixture is cooled, diluted with additional solvent, and subjected to aqueous workup to separate the organic sulfonamide product.
- Crystallization and purification steps follow, often involving controlled cooling and seeding to improve yield and purity.
Alternative Catalysts and Conditions
- Other amides and high boiling tertiary amines such as 1-methyl-2-pyrrolidinone (NMP), 1,1,3,3-tetramethylurea, N,N-dimethylacetamide (DMAC), and hexamethylphosphoramide (HMPA) have been demonstrated to catalyze the sulfonylation effectively.
- Reaction temperatures and times are adjusted accordingly, generally within the same range as the DMF-catalyzed process.
- These catalysts form an activated complex with the aniline, facilitating sulfonylation without significant by-product formation.
Advantages of the Described Methods
- High Conversion : Typically over 90%, often exceeding 95% conversion of starting aniline to sulfonamide.
- No Acid Scavengers Required : Eliminates the need for triethylamine or pyridine, reducing production costs and environmental impact.
- Reduced By-product Formation : Minimizes formation of bis(methanesulfonylamino) by-products, which can lower yield and complicate purification.
- Scalability : Conditions are amenable to large-scale synthesis due to simplified workup and catalyst recycling potential.
Typical Reaction Protocol Example
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Charge 2-fluoroaniline (1 equiv) and toluene solvent | Ambient temperature, inert atmosphere (e.g., nitrogen) |
| 2 | Add methanesulfonyl chloride (1.5 equiv) and catalytic DMF (0.04 equiv) | Stir and heat gradually to 140-150 °C |
| 3 | Maintain reaction temperature for 4-7 hours | Monitor by GC or HPLC for completion |
| 4 | Cool reaction mixture to ~95 °C | Add additional toluene to dilute |
| 5 | Cool to ambient temperature and stir for 18 hours | Facilitates crystallization |
| 6 | Heat to 60-85 °C, add warm water, stir and separate layers | Aqueous wash to remove impurities |
| 7 | Cool organic layer slowly to 20 °C over 8 hours | Controlled crystallization |
| 8 | Filter, wash with cold toluene, and dry | Obtain purified 1-(2-fluorophenyl)propane-2-sulfonamide |
Reaction Parameters and Their Effects
| Parameter | Range | Effect on Reaction |
|---|---|---|
| Temperature | 110-160 °C (preferably 120-150 °C) | Higher temperature accelerates reaction but may increase side reactions |
| Time | 3-12 hours (preferably 3-7 hours) | Longer time improves conversion but may reduce throughput |
| Catalyst loading | 0.001-0.06 equiv | Sufficient to accelerate reaction without catalyst consumption |
| Sulfonating agent equivalents | 1.3-4 equiv | Excess ensures complete conversion of aniline |
| Solvent choice | Toluene, xylene, diethylbenzene | Influences solubility and reaction kinetics |
Summary Table of Preparation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| DMF | Toluene | 140-150 | 4-7 | ~85 | High purity, no acid scavenger |
| NMP (1-methyl-2-pyrrolidinone) | Toluene | 110-130 | 6 | >90 | Efficient catalyst, no acid scavenger |
| 1,1,3,3-Tetramethylurea | Xylene | 140-145 | 6 | >90 | Alternative catalyst |
| DMAC (N,N-dimethylacetamide) | Toluene | 119-120 | ~7 | ~100 (complete conversion) | Effective catalyst |
| HMPA (hexamethylphosphoramide) | Xylene | 110-140 | 4-6 | High | High boiling amide catalyst |
Mechanistic Considerations
- The catalytic amides or tertiary amines are believed to form an activated complex with the aniline substrate, increasing nucleophilicity of the amino group.
- The sulfonating agent, typically a sulfonyl chloride, reacts with the activated aniline to form the sulfonamide bond.
- The absence of acid scavengers avoids side reactions and simplifies purification.
- Elevated temperatures promote reaction kinetics and solubility of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2-Fluorophenyl)propane-2-sulfonamide is an organic compound belonging to the sulfonamide class, featuring a fluorophenyl group attached to a propane-2-sulfonamide moiety. The molecular formula for 1-(2-Fluorophenyl)propane-2-sulfonamide is , and it has a molecular weight of 217.26 g/mol.
Scientific Research Applications
1-(2-Fluorophenyl)propane-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry 1-(2-Fluorophenyl)propane-2-sulfonamide is explored for its potential as a therapeutic in medicinal chemistry. It can be used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Organic Synthesis 1-(2-Fluorophenyl)propane-2-sulfonyl chloride can serve as a building block for synthesizing diverse organic molecules, including polymers and advanced materials.
Chemical Biology 1-(2-Fluorophenyl)propane-2-sulfonyl chloride is utilized in studying enzyme inhibitors and other biologically active compounds. Interaction studies involving 1-(2-Fluorophenyl)propane-2-sulfonamide focus on its binding affinity with specific enzymes involved in folate metabolism. Such studies help elucidate its mechanism of action and potential side effects when used therapeutically. The compound's interactions with other biological molecules are critical for understanding its pharmacodynamics and pharmacokinetics.
Materials Science 1-(2-Fluorophenyl)propane-2-sulfonyl chloride is used in developing functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in folate synthesis, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
Data Tables Summarizing Key Comparisons
Table 1: Physicochemical Properties of Fluorophenyl Derivatives
Notes:
- The higher hydrogen bond acceptors in sulfonamides (vs. amines) correlate with increased solubility in polar solvents.
- Lipophilicity (LogP) varies with alkyl chain length and substituent bulk, influencing membrane permeability.
Biological Activity
1-(2-Fluorophenyl)propane-2-sulfonamide is a sulfonamide compound characterized by its unique structural features, including a fluorophenyl group attached to a propane-2-sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
- Molecular Formula : C10H12FNO2S
- Molecular Weight : 217.26 g/mol
- Structural Characteristics : The presence of the fluorine atom on the phenyl ring significantly influences its chemical reactivity and biological interactions.
The biological activity of 1-(2-Fluorophenyl)propane-2-sulfonamide primarily involves its interaction with enzymes related to folate metabolism. Sulfonamides, including this compound, mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By inhibiting the enzyme dihydropteroate synthase, these compounds disrupt the production of folate, leading to bacteriostatic effects rather than bactericidal ones .
Antimicrobial Activity
1-(2-Fluorophenyl)propane-2-sulfonamide has shown potential antimicrobial properties, similar to other sulfonamides. Its mechanism involves:
- Inhibition of Folic Acid Synthesis : Competes with PABA, leading to decreased folate production in bacteria .
- Effectiveness Against Various Pathogens : Exhibits activity against Gram-positive and some Gram-negative bacteria, although resistance can occur against species like Pseudomonas aeruginosa.
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamides, including 1-(2-Fluorophenyl)propane-2-sulfonamide. Preliminary findings suggest:
- Cell Proliferation Inhibition : The compound may inhibit proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Specificity in Cancer Models : Research indicates varying efficacy across different cancer types, warranting further investigation into its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several sulfonamides, including 1-(2-Fluorophenyl)propane-2-sulfonamide. The results indicated:
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 8 to 64 µg/mL against tested bacterial strains.
- Mechanism Confirmation : Inhibition of dihydropteroate synthase was confirmed through enzyme assays .
Study 2: Anticancer Activity
In vitro studies assessed the effects of 1-(2-Fluorophenyl)propane-2-sulfonamide on prostate cancer cell lines:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines.
- Apoptotic Effects : Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Contains a bromine atom instead of fluorine | Different halogen substitution affecting reactivity |
| N-(2-fluorophenyl)propane-1-sulfonamide | Sulfonamide linked to propane-1 instead of propane-2 | Altered position of the sulfonamide group |
| 1-(4-Fluorophenyl)propane-2-sulfonamide | Fluorine atom at the para position | Variation in electronic effects due to position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
